molecular formula C10H7N3O2 B1373340 7-Azido-4-methylcoumarin

7-Azido-4-methylcoumarin

Cat. No.: B1373340
M. Wt: 201.18 g/mol
InChI Key: HEKDKVLIMUWRRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Azido-4-methylcoumarin is a fluorogenic probe primarily used for the detection of hydrogen sulfide. The compound is known for its high sensitivity and selectivity, making it an essential tool in various biochemical applications. The aromatic azide moiety in this compound is selectively reduced in the presence of hydrogen sulfide, producing the fluorescent 7-amino-4-methylcoumarin with a significant increase in fluorescence .

Mechanism of Action

Target of Action

The primary target of 7-Azido-4-methylcoumarin (AzMC) is hydrogen sulfide (H2S) . H2S is a gaseous signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and inflammation .

Mode of Action

AzMC is a fluorogenic probe that interacts with H2S through a selective reduction process . The aromatic azide moiety of AzMC is selectively reduced in the presence of H2S, producing the fluorescent 7-amino-4-methylcoumarin (AMC) . This reaction results in a concomitant increase in fluorescence with λex = 365nm and λem = 450nm .

Biochemical Pathways

AzMC can be used to monitor the enzymatic production of H2S in vitro and visualize H2S in cells . It is highly sensitive and selective for H2S, providing a linear detection range in vitro between 200nM – 100μM H2S with 10μM probe . It reacts selectively with H2S in the presence of mM concentrations of cysteine, homocysteine, glutathionine, and many other common biological analytes .

Pharmacokinetics

It is known that azmc is readily soluble in dmso , which may influence its bioavailability.

Result of Action

The interaction of AzMC with H2S results in the production of AMC, leading to an increase in fluorescence . This allows for the detection and visualization of H2S in various biological systems .

Action Environment

The efficiency of AzMC can be influenced by the presence of certain biological thiols. It is recommended to avoid the use of this product with DTT, TCEP, and/or biological thiols >25mM for maximum efficiency . Furthermore, the reaction is performed at physiological temperature (37°C), indicating that temperature is a crucial factor for its action .

Safety and Hazards

7-Azido-4-methylcoumarin is classified as a combustible solid . It should be handled with care to avoid inhalation, contact with eyes and skin, and formation of dust and aerosols .

Future Directions

7-Azido-4-methylcoumarin has been developed into a lysosome-targeted counterpart Lyso-C for imaging lysosomal H2S in living cells . It shows potential for quantitatively detecting H2S in living cells .

Biochemical Analysis

Biochemical Properties

7-Azido-4-methylcoumarin plays a crucial role in biochemical reactions as a fluorogenic probe. It interacts with hydrogen sulfide, where the aromatic azide moiety of this compound is selectively reduced in the presence of H₂S, producing the fluorescent 7-amino-4-methylcoumarin with a concomitant increase in fluorescence at λex = 365 nm and λem = 450 nm . This interaction is highly specific, allowing for the precise detection of H₂S even in the presence of other biological analytes such as cysteine, homocysteine, and glutathione .

Cellular Effects

This compound influences various cellular processes by detecting and visualizing hydrogen sulfide within cells. The compound’s interaction with H₂S can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been used to monitor the enzymatic production of H₂S in vitro and visualize H₂S in cells, providing insights into the role of H₂S in cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its reduction by hydrogen sulfide, leading to the formation of the fluorescent 7-amino-4-methylcoumarin. This reduction process is highly selective, ensuring that the fluorescence signal is directly correlated with the presence of H₂S. The compound’s ability to react selectively with H₂S in the presence of other biological thiols further underscores its specificity and utility in biochemical assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable when stored properly, but its efficiency can be compromised if exposed to biological thiols such as DTT and TCEP at concentrations greater than 25 mM . Long-term studies have shown that this compound remains effective in detecting H₂S over extended periods, provided that it is stored and handled correctly .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound effectively detects hydrogen sulfide without causing adverse effects. At higher doses, there may be toxic or adverse effects, although specific studies detailing these effects are limited .

Metabolic Pathways

This compound is involved in metabolic pathways related to hydrogen sulfide detection. It interacts with enzymes such as cystathionine β-synthase and cystathionine γ-lyase, which are involved in the synthesis and metabolism of H₂S . The compound’s role in these pathways highlights its importance in studying sulfur metabolism and related biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interaction with hydrogen sulfide. The compound’s localization and accumulation are influenced by its ability to selectively react with H₂S, allowing for precise detection and visualization of H₂S in various cellular compartments .

Subcellular Localization

This compound is localized in specific subcellular compartments where hydrogen sulfide is present. The compound’s activity and function are directed by its interaction with H₂S, which can be visualized through the fluorescence of 7-amino-4-methylcoumarin. This localization is crucial for studying the role of H₂S in different cellular processes and compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Azido-4-methylcoumarin typically involves the following steps:

    Starting Material: The synthesis begins with 4-methylcoumarin.

    Azidation: The introduction of the azido group is achieved through a nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

7-Azido-4-methylcoumarin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen sulfide is the primary reagent used for the selective reduction of the azide group.

    Solvents: Dimethyl sulfoxide (DMSO) is commonly used as a solvent in these reactions due to its ability to dissolve both organic and inorganic compounds.

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-7-azidocoumarin
  • 7-Azido-4-methyl-2H-1-benzopyran-2-one
  • 7-Azido-4-methyl-2H-chromen-2-one

Uniqueness

7-Azido-4-methylcoumarin stands out due to its high sensitivity and selectivity for hydrogen sulfide detection. Its ability to produce a significant increase in fluorescence upon reduction makes it a valuable tool in various scientific applications .

Properties

IUPAC Name

7-azido-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c1-6-4-10(14)15-9-5-7(12-13-11)2-3-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKDKVLIMUWRRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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